molecular formula C16H16N2O4 B5554254 N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide

Cat. No.: B5554254
M. Wt: 300.31 g/mol
InChI Key: IZODJIWKIAVAMT-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-methoxybenzyl group and a 3-nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide typically involves a multi-step process:

    Methoxybenzylation: The 4-methoxybenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the nitrated benzamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and methoxybenzylation, and high-efficiency purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of N-(4-aminobenzyl)-4-methyl-3-aminobenzamide.

    Oxidation: Formation of N-(4-hydroxybenzyl)-4-methyl-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

    Molecular Interactions: The presence of the nitro and methoxybenzyl groups allows for specific interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide can be compared with similar compounds such as:

    N-(4-methoxybenzyl)-4-methylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N-(4-methoxybenzyl)-3-nitrobenzamide: Lacks the methyl group, affecting its steric properties and interaction with biological targets.

    N-(4-methoxybenzyl)-4-methyl-3-aminobenzamide: The nitro group is reduced to an amine, altering its electronic properties and reactivity.

These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-3-6-13(9-15(11)18(20)21)16(19)17-10-12-4-7-14(22-2)8-5-12/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODJIWKIAVAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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